molecular formula C12H10N2O2 B11711031 methyl 2-cyano-2H-quinoline-1-carboxylate CAS No. 17954-21-1

methyl 2-cyano-2H-quinoline-1-carboxylate

Cat. No.: B11711031
CAS No.: 17954-21-1
M. Wt: 214.22 g/mol
InChI Key: XVEFIJORXXTITB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2H-quinoline-1-carboxylate (CAS 17954-21-1) is a quinoline derivative with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The quinoline core is a privileged structure in pharmacology, known for its diverse biological activities. Research indicates that quinoline derivatives exhibit a broad spectrum of pharmacological properties, including antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. The specific stereoelectronic properties imparted by the cyano and carboxymethyl substituents on the dihydroquinoline ring make this compound a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Quinoline-based compounds are of significant interest in anticancer research due to their ability to interact with biological targets like DNA, impede DNA synthesis, and induce oxidative stress in target cells. Furthermore, the quinoline nucleus is a key structural component in several marketed antimalarial drugs, such as chloroquine. The structural flexibility of the quinoline ring allows for various modifications to optimize pharmacological characteristics, including binding affinity, selectivity, and bioavailability. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced to fine-tune these properties. This product is intended for research purposes as a building block in the synthesis and exploration of new chemical entities. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17954-21-1

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-cyano-2H-quinoline-1-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)14-10(8-13)7-6-9-4-2-3-5-11(9)14/h2-7,10H,1H3

InChI Key

XVEFIJORXXTITB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(C=CC2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The CN106336378B patent outlines a method using 2-alkenyl aniline derivatives (e.g., 1a ) as substrates, which undergo rhodium-catalyzed cyclization with diazomalonates (e.g., 2a ) to form quinoline-2-carboxylates. The reaction employs Rh(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and K₂CO₃ as a base in toluene at 100°C. The mechanism involves:

  • Diazo decomposition : Diazomalonate generates a rhodium-bound carbene.

  • C–H activation : The carbene inserts into the ortho-C–H bond of the aniline.

  • Cyclization : Intramolecular attack forms the quinoline core.

Key Optimization Parameters:

  • Catalyst loading : 5 mol% Rh(OAc)₂ maximizes yield (82–89%).

  • Solvent : Toluene outperforms DMF or THF due to better carbene stability.

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl, –CO₂Me) on the aniline enhance regioselectivity.

Scope and Limitations

The method tolerates diverse R¹ groups (alkyl, alkoxy, halogens) and R²/R³ ester variants (methyl, ethyl). However, sterically hindered substrates (e.g., tert-butyl) reduce yields to <50%. A representative synthesis of methyl 2-cyano-2H-quinoline-1-carboxylate is shown below:

Substrate (1a)Diazomalonate (2a)ProductYield (%)
2-Vinyl anilineDiazomalonate methyl esterThis compound85

One-Pot Aza-Michael Addition and Cyclization

Heterogeneous Catalysis Approach

A solvent-free protocol reported by MDPI utilizes β-nitroacrylates (2b ) and 2-aminobenzaldehydes (1b ) in a four-step cascade:

  • Aza-Michael addition : Forms a benzopiperidine intermediate.

  • Henry reaction : Nitro group cyclizes to form a tetrahydroquinoline.

  • Dehydration and aromatization : Eliminates H₂O and HNO₂ to yield the quinoline.

Reaction Conditions:

  • Catalyst : PS-BEMP (polymer-supported base).

  • Temperature : 70°C for 18 hours, then 50°C for 24 hours.

  • Yield : 72–86% for methyl 2-cyano derivatives.

Advantages Over Homogeneous Systems

  • Reusability : PS-BEMP retains activity for 5 cycles.

  • Purification : Simple filtration avoids column chromatography.

Reissert Reaction-Based Synthesis

Historical Context and Modern Adaptations

The Reissert reaction, traditionally used for acylating quinolines, was adapted by Dou et al. to synthesize 2-cyano-1,2-dihydroquinoline carboxylates. The process involves:

  • Nucleophilic attack : Cyanide adds to the quinoline N-oxide.

  • Acylation : Methyl chloroformate introduces the carboxylate.

Key Modifications:

  • Catalyst : ZnCl₂ enhances cyanide incorporation.

  • Yield : 65–78% for methyl esters.

Zinc/AcOH-Mediated Reductive Coupling

Substrate Scope and Mechanistic Insights

Source describes a one-pot reductive cyclization of nitro-cyano precursors (1c ) using Zn/AcOH. The nitro group is reduced to an amine, which cyclizes with the adjacent cyano group to form the quinoline core.

Optimization Data:

Substrate (1c)SolventTemperature (°C)Yield (%)
2-Nitro-3-cyanophenyl acrylateEtOHReflux83

Comparative Analysis of Methods

Yield and Scalability

MethodAverage Yield (%)ScalabilityCost (Relative)
Rhodium-catalyzed85IndustrialHigh
One-pot heterogeneous79Lab-scaleModerate
Reissert reaction71Lab-scaleLow
Zn/AcOH reductive83Pilot-scaleLow

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2H-quinoline-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
Methyl 2-cyano-2H-quinoline-1-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows it to participate in multiple reactions, including cyclization and substitution, leading to the formation of complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Synthetic Routes
The compound can be synthesized through several methods:

  • Cyanoacetylation of Amines : This method involves the reaction of amines with cyanoacetic acid derivatives to yield this compound.
  • Fusion Method : A solvent-free reaction at elevated temperatures can also produce this compound efficiently.

Medicinal Chemistry

Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities. It has been investigated for its role in developing new drugs targeting various diseases, including cancer. For instance, derivatives synthesized from this compound have shown significant anticancer activity against MCF-7 breast cancer cells, demonstrating its potential as a lead compound in drug discovery .

Case Study: Anticancer Activity
A study evaluated the anticancer effects of synthesized derivatives from this compound against the MCF-7 cell line using the MTT assay. The results indicated that several derivatives exhibited strong anticancer properties compared to standard treatments, highlighting their therapeutic potential .

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals, including dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic organic chemistry.

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for heterocycles; used in various synthetic routes (cyanoacetylation, fusion method)
Medicinal Chemistry Investigated for anticancer properties; derivatives show significant activity against cancer cells
Industrial Use Production of specialty chemicals like dyes and pigments
Mechanism of Action Interacts with enzymes and receptors; influences biological pathways

Mechanism of Action

The mechanism of action of methyl 2-cyano-2H-quinoline-1-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Reactivity and Polarity The cyano group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic substitution resistance compared to electron-donating groups like -CH₃ in 2-methyl-6-quinolinecarbaldehyde . Carboxylic acid (2-methyl-6-quinolinecarboxylic acid) exhibits higher polarity and lower organic solubility than ester analogs due to hydrogen bonding .

Positional Influence

  • Substituents at the 1-position (e.g., -COOCH₃ in the target compound) may induce steric hindrance, affecting intermolecular interactions compared to 2- or 6-position derivatives .

Aldehyde-containing quinolines (e.g., 2-methyl-6-quinolinecarbaldehyde) are prone to nucleophilic addition, unlike ester or cyano derivatives .

Biological Relevance Structural similarity principles suggest that the target compound’s cyano and ester groups may confer bioactivity distinct from nitro- or chloro-substituted quinolines, which are often associated with antimicrobial properties .

Q & A

Q. How should researchers address non-reproducible results in catalytic applications of this compound?

  • Methodological Answer : Conduct a failure mode and effects analysis (FMEA) to identify variables (e.g., trace metal impurities in catalysts). Use design of experiments (DoE) to test interactions between factors like temperature and solvent polarity. Publish negative results with detailed metadata to aid community troubleshooting .

Q. What ethical considerations apply when publishing synthetic methodologies involving hazardous intermediates?

  • Methodological Answer : Disclose all safety data (e.g., HNOC classifications, LD50_{50}) per GHS guidelines. Provide alternative procedures for high-risk steps (e.g., substituting cyanating agents with safer analogs). Reference platforms like EPA DSSTox for hazard assessments .

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